molecular formula C3H3FO2 B14662104 Ethenyl carbonofluoridate CAS No. 40463-64-7

Ethenyl carbonofluoridate

Cat. No.: B14662104
CAS No.: 40463-64-7
M. Wt: 90.05 g/mol
InChI Key: GRLXVBPHGMHJQW-UHFFFAOYSA-N
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Description

Ethenyl carbonofluoridate is an organic compound characterized by the presence of an ethenyl group (−CH=CH2) and a carbonofluoridate group (−COF)

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl carbonofluoridate can be synthesized through the reaction of ethenyl alcohol with carbonyl fluoride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbonofluoridate group. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of specialized reactors that can maintain the necessary low temperatures and control the reaction environment. The process may also involve the use of continuous flow reactors to ensure a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethenyl carbonofluoridate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbonyl-containing products.

    Reduction: Reduction reactions can convert the carbonofluoridate group to a hydroxyl group.

    Substitution: The ethenyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Ethenyl carbonofluoridate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethenyl carbonofluoridate involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, forming long chains that contribute to the material properties of the compound. The carbonofluoridate group can participate in nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds.

Comparison with Similar Compounds

Similar Compounds

    Vinyl fluoride: Contains a vinyl group and a fluorine atom.

    Vinyl acetate: Contains a vinyl group and an acetate group.

    Vinyl chloride: Contains a vinyl group and a chlorine atom.

Uniqueness

Ethenyl carbonofluoridate is unique due to the presence of both the ethenyl and carbonofluoridate groups, which confer distinct chemical reactivity and potential applications. Unlike other vinyl compounds, this compound can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

40463-64-7

Molecular Formula

C3H3FO2

Molecular Weight

90.05 g/mol

IUPAC Name

ethenyl carbonofluoridate

InChI

InChI=1S/C3H3FO2/c1-2-6-3(4)5/h2H,1H2

InChI Key

GRLXVBPHGMHJQW-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)F

Origin of Product

United States

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